Cas no 2307784-63-8 (rac-(1R,3R)-3-(bromomethyl)cyclopentylbenzene, trans)

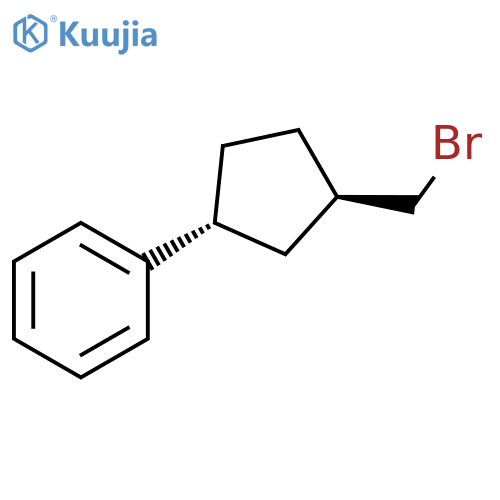

2307784-63-8 structure

商品名:rac-(1R,3R)-3-(bromomethyl)cyclopentylbenzene, trans

CAS番号:2307784-63-8

MF:C12H15Br

メガワット:239.151502847672

MDL:MFCD29065891

CID:5248895

PubChem ID:121553464

rac-(1R,3R)-3-(bromomethyl)cyclopentylbenzene, trans 化学的及び物理的性質

名前と識別子

-

- Benzene, [(1R,3R)-3-(bromomethyl)cyclopentyl]-, rel-

- rac-(1R,3R)-3-(bromomethyl)cyclopentylbenzene, trans

-

- MDL: MFCD29065891

- インチ: 1S/C12H15Br/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h1-5,10,12H,6-9H2/t10-,12-/m1/s1

- InChIKey: LMAGRRQDKLESNL-ZYHUDNBSSA-N

- ほほえんだ: C1([C@@H]2CC[C@@H](CBr)C2)=CC=CC=C1

rac-(1R,3R)-3-(bromomethyl)cyclopentylbenzene, trans 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-254891-1.0g |

rac-[(1R,3R)-3-(bromomethyl)cyclopentyl]benzene |

2307784-63-8 | 95% | 1.0g |

$1500.0 | 2024-06-19 | |

| Enamine | EN300-254891-5.0g |

rac-[(1R,3R)-3-(bromomethyl)cyclopentyl]benzene |

2307784-63-8 | 95% | 5.0g |

$4349.0 | 2024-06-19 | |

| Enamine | EN300-254891-1g |

rac-[(1R,3R)-3-(bromomethyl)cyclopentyl]benzene, trans |

2307784-63-8 | 95% | 1g |

$1500.0 | 2023-09-14 | |

| 1PlusChem | 1P028G8Y-100mg |

rac-[(1R,3R)-3-(bromomethyl)cyclopentyl]benzene,trans |

2307784-63-8 | 95% | 100mg |

$703.00 | 2024-05-24 | |

| Aaron | AR028GHA-250mg |

rac-[(1R,3R)-3-(bromomethyl)cyclopentyl]benzene,trans |

2307784-63-8 | 95% | 250mg |

$1047.00 | 2025-02-16 | |

| 1PlusChem | 1P028G8Y-250mg |

rac-[(1R,3R)-3-(bromomethyl)cyclopentyl]benzene,trans |

2307784-63-8 | 95% | 250mg |

$981.00 | 2024-05-24 | |

| 1PlusChem | 1P028G8Y-2.5g |

rac-[(1R,3R)-3-(bromomethyl)cyclopentyl]benzene,trans |

2307784-63-8 | 95% | 2.5g |

$3696.00 | 2024-05-24 | |

| 1PlusChem | 1P028G8Y-5g |

rac-[(1R,3R)-3-(bromomethyl)cyclopentyl]benzene,trans |

2307784-63-8 | 95% | 5g |

$5438.00 | 2024-05-24 | |

| 1PlusChem | 1P028G8Y-10g |

rac-[(1R,3R)-3-(bromomethyl)cyclopentyl]benzene,trans |

2307784-63-8 | 95% | 10g |

$8034.00 | 2024-05-24 | |

| Enamine | EN300-254891-5g |

rac-[(1R,3R)-3-(bromomethyl)cyclopentyl]benzene, trans |

2307784-63-8 | 95% | 5g |

$4349.0 | 2023-09-14 |

rac-(1R,3R)-3-(bromomethyl)cyclopentylbenzene, trans 関連文献

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

3. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

2307784-63-8 (rac-(1R,3R)-3-(bromomethyl)cyclopentylbenzene, trans) 関連製品

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量